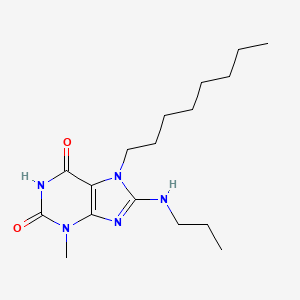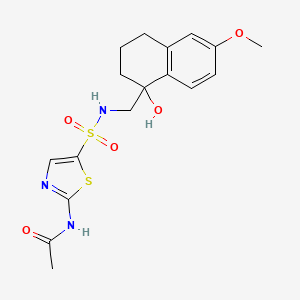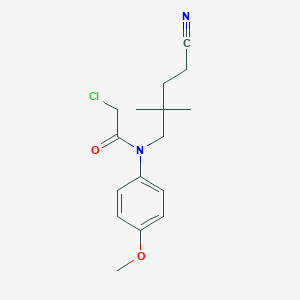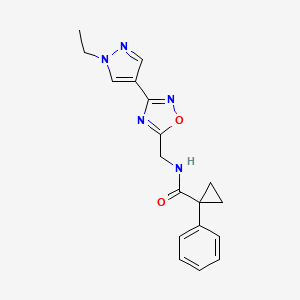
N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant part of modern organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of your specific compound would likely include this piperidine ring, along with additional functional groups.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule. The literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .Scientific Research Applications
Pharmacological Applications in Drug Design
Piperidine derivatives, such as the compound , are integral in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure, featuring a piperidine moiety, is a common element in FDA-approved drugs due to its significant biological activity. It’s used in the design of drugs with potential applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Antibacterial Activity
The benzenesulfonyl group within the compound’s structure is known for its antibacterial properties. Research indicates that molecules combining thiazole and sulfonamide groups exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests that our compound could be synthesized into derivatives that serve as effective antibacterial agents .
Antimicrobial Efficacy
Compounds with a piperidine nucleus have been shown to possess a wide range of biological activities, including antimicrobial properties. The compound could be utilized in the synthesis of new antimicrobial agents that offer a mechanism of action different from traditional antibiotics, which is crucial in the era of increasing drug resistance .
Antioxidant Properties
Piperidine derivatives are also explored for their antioxidant capabilities. The compound’s structural similarity to known antioxidants suggests potential applications in inhibiting or suppressing free radicals, which could be beneficial in treating conditions related to oxidative stress .
Anti-Inflammatory and Analgesic Applications
The compound’s piperidine and benzenesulfonyl components are associated with anti-inflammatory and analgesic effects. This makes it a candidate for the development of new pain relief medications that could act on specific pathways involved in pain and inflammation .
Anticancer Potential
Piperidine derivatives have been identified as having anticancer properties. The compound’s structure could be modified to target specific cancer cells, offering a new avenue for cancer treatment. Its potential in inhibiting cancer cell proliferation and metastasis is an area of active research .
Neuroprotective Effects
Given the compound’s piperidine base, it may have applications in neuroprotection. Piperidine derivatives have been studied for their role in protecting neuronal cells against damage, which could be useful in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-23(25-17-9-12-20-10-3-1-4-11-20)24(29)26-18-16-21-13-7-8-19-27(21)32(30,31)22-14-5-2-6-15-22/h1-6,10-11,14-15,21H,7-9,12-13,16-19H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYGXJSCHSWBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2917216.png)

![4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2917218.png)

![N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea](/img/structure/B2917222.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)

